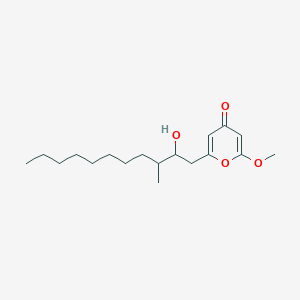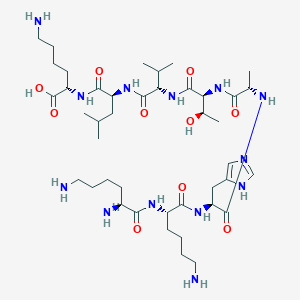
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine is a peptide composed of eight amino acids: lysine, lysine, histidine, alanine, threonine, valine, leucine, and lysine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods such as HPLC are employed to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.
Aplicaciones Científicas De Investigación
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine has several scientific research applications:
Biochemistry: Studied for its role in protein-protein interactions and enzyme activity modulation.
Medicine: Potential therapeutic applications in wound healing, antimicrobial activity, and as a drug delivery vehicle.
Biotechnology: Used in the development of biosensors and as a scaffold for tissue engineering.
Mecanismo De Acción
The mechanism of action of L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in skin repair and anti-inflammatory effects.
Semaglutide: A longer peptide used in the treatment of type 2 diabetes, highlighting the diversity of peptide applications.
Propiedades
Número CAS |
923018-02-4 |
|---|---|
Fórmula molecular |
C42H77N13O10 |
Peso molecular |
924.1 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H77N13O10/c1-23(2)19-31(39(61)51-30(42(64)65)15-9-12-18-45)53-40(62)33(24(3)4)54-41(63)34(26(6)56)55-35(57)25(5)49-38(60)32(20-27-21-47-22-48-27)52-37(59)29(14-8-11-17-44)50-36(58)28(46)13-7-10-16-43/h21-26,28-34,56H,7-20,43-46H2,1-6H3,(H,47,48)(H,49,60)(H,50,58)(H,51,61)(H,52,59)(H,53,62)(H,54,63)(H,55,57)(H,64,65)/t25-,26+,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Clave InChI |
SKBBNXXQCLWLMB-RMGKULCQSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14179785.png)

![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)
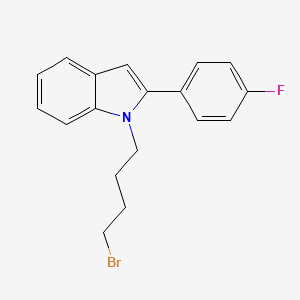
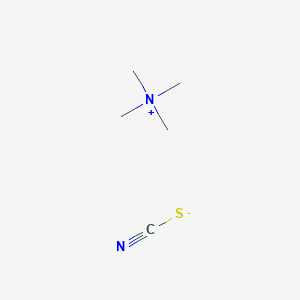
![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)

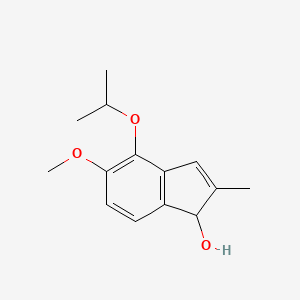
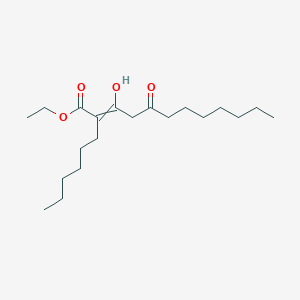
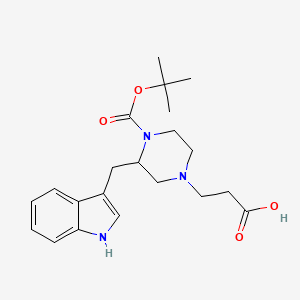
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
